molecular formula C27H25N5O3S B2654264 N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-45-1

N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No. B2654264
CAS RN: 1111151-45-1
M. Wt: 499.59
InChI Key:
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Description

N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H25N5O3S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Positive Inotropic Evaluation

A study conducted by Li et al. (2008) focused on synthesizing a series of compounds similar to the specified chemical, evaluating their positive inotropic activities. This research aimed to find more potent positive inotropic agents, with some compounds showing favorable activity compared to standard drugs like Milrinone. Such studies indicate the potential of triazoloquinazoline derivatives in developing cardiovascular treatments (Li et al., 2008).

Glycosylation and Chemical Transformations

Another study by Saleh and Abdel-megeed (2003) explored the glycosylation of related compounds, leading to the creation of S-glycoside and N-glycoside derivatives. This research highlights the chemical versatility of triazoloquinazoline derivatives and their potential for creating diverse bioactive molecules (Saleh & Abdel-megeed, 2003).

Antihistaminic Agents

Alagarsamy et al. (2009) synthesized and tested a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones for their in vivo H1-antihistaminic activity. Their findings indicated that these compounds, including a notably potent one compared to chlorpheniramine maleate, could serve as a prototype for developing new classes of H1-antihistaminic agents (Alagarsamy et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves the reaction of 4-methoxybenzylamine with 2-bromoacetylthiophene, followed by the reaction of the resulting intermediate with 5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol. The final product is obtained by the acetylation of the resulting intermediate.", "Starting Materials": [ "4-methoxybenzylamine", "2-bromoacetylthiophene", "5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4-methoxybenzylamine is reacted with 2-bromoacetylthiophene in dichloromethane in the presence of triethylamine to yield N-(4-methoxybenzyl)-2-bromoacetylthiophene intermediate.", "Step 2: The intermediate obtained in step 1 is reacted with 5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol in diethyl ether in the presence of sodium bicarbonate to yield N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide intermediate.", "Step 3: The intermediate obtained in step 2 is acetylated with acetic anhydride in dichloromethane in the presence of triethylamine to yield the final product, N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide." ] }

CAS RN

1111151-45-1

Product Name

N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Molecular Formula

C27H25N5O3S

Molecular Weight

499.59

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H25N5O3S/c1-35-21-13-11-20(12-14-21)17-28-24(33)18-36-27-30-29-26-31(16-15-19-7-3-2-4-8-19)25(34)22-9-5-6-10-23(22)32(26)27/h2-14H,15-18H2,1H3,(H,28,33)

SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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